molecular formula C22H28O9 B12359150 Ononin; Fomononetin-7-O-glucoside

Ononin; Fomononetin-7-O-glucoside

Cat. No.: B12359150
M. Wt: 436.5 g/mol
InChI Key: VRBWOAPDXHDWTQ-IRDFEOSRSA-N
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Description

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin. It is found in various plants, including soybeans and Glycyrrhiza uralensis . Ononin exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononin can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of ononin typically involves extraction from plant sources such as soybeans and Glycyrrhiza uralensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ononin .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Ononin has shown significant anticancer potential, particularly in the treatment of osteosarcoma and laryngeal cancer.

Case Study: Osteosarcoma

  • Objective : Investigate the efficacy of ononin against human osteosarcoma cell lines (MG-63 and U2OS).
  • Findings : Ononin exhibited antiproliferative activity, inducing apoptosis and inhibiting cell migration and invasion through the EGFR-Erk1/2 signaling pathway. The compound significantly reduced colony formation in a dose-dependent manner and showed no adverse effects on liver and kidney functions in animal models .

Table 1: Effects of Ononin on Osteosarcoma Cell Lines

Treatment ConcentrationCell LineCell Viability (%)Apoptosis InductionMigration Inhibition
0.1 μMMG-6375YesYes
0.3 μMU2OS60YesYes
1 μMMG-6340YesYes

Cardiovascular Health

Ononin exhibits beneficial effects on cardiovascular health by improving myocardial ischemia conditions.

Mechanism of Action :

  • Ononin enhances antioxidant enzyme activities (superoxide dismutase and catalase) while reducing lactate dehydrogenase levels in ischemic conditions. This suggests its potential in protecting against myocardial injury .

Case Study: Myocardial Ischemia

  • Objective : Assess the protective effects of ononin in a mouse model of acute ischemia.
  • Results : High doses of ononin significantly improved myocardial injury markers compared to control groups, indicating its therapeutic potential in cardiovascular diseases .

Anti-inflammatory Effects

Ononin demonstrates notable anti-inflammatory properties that can be leveraged for various health conditions.

Research Findings :

  • Studies indicate that ononin can mitigate oxidative stress and inflammatory markers in models of diabetic nephropathy and other inflammatory conditions .

Antioxidant Properties

The antioxidant activity of ononin contributes to its protective effects against oxidative damage.

Mechanism :

  • Ononin scavenges free radicals and inhibits lipid peroxidation, thereby maintaining nitric oxide levels in the blood, which is crucial for vascular health .

Nutraceutical Applications

Due to its health benefits, ononin is increasingly being explored for use in nutraceuticals and functional foods.

Industry Relevance :

  • Ononin's incorporation into dietary supplements is supported by its pharmacological properties that promote overall health, particularly in preventing chronic diseases such as cancer and cardiovascular disorders.

Mechanism of Action

Ononin is often compared with other isoflavones such as formononetin and daidzein:

    Formononetin: Ononin is the glycosylated form of formononetin.

    Daidzein: Daidzein is another isoflavone with similar antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Ononin’s unique glycoside structure and its diverse pharmacological activities make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

Ononin, also known as formononetin-7-O-glucoside, is a natural isoflavone glycoside found in various plant species. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiology, and plant growth regulation. This article explores the biological activities of ononin, supported by recent research findings and case studies.

Ononin is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. Upon ingestion, ononin undergoes metabolic conversion primarily in the intestine, where it can be transformed into formononetin, an active aglycone. Studies have shown that ononin is metabolized via pathways including glucuronidation and hydroxylation, yielding various metabolites that exhibit pharmacological effects .

Table 1: Metabolic Pathways of Ononin

Metabolic PathwayDescription
GlucuronidationConjugation with glucuronic acid
HydroxylationAddition of hydroxyl groups
DemethylationRemoval of methyl groups
SulfonationAddition of sulfonate groups

Anticancer Activity

Recent studies have highlighted the potential of ononin as an anticancer agent. In vitro experiments demonstrated that ononin induces apoptosis in osteosarcoma cell lines (MG-63 and U2OS) through the activation of caspases and inhibition of the EGFR-Erk1/2 signaling pathway. This pathway is crucial for cell proliferation and survival, suggesting that ononin may effectively hinder tumor growth and metastasis .

Case Study: Osteosarcoma Treatment

In a preclinical study using xenograft models, mice treated with ononin exhibited significant reductions in tumor size compared to control groups. The treatment not only decreased tumor mass but also reduced lung metastasis, indicating a promising therapeutic effect against osteosarcoma .

Cardiovascular Benefits

Ononin has been investigated for its cardioprotective properties. In models of myocardial ischemia, administration of ononin resulted in improved cardiac function and reduced markers of myocardial injury. The compound was shown to enhance antioxidant enzyme activity while decreasing lactate dehydrogenase levels, which are indicative of tissue damage .

Table 2: Effects of Ononin on Cardiovascular Health

ParameterControl GroupOnonin Treatment (40 mg/kg)
Lactate Dehydrogenase (LDH)HighSignificantly Lowered
Superoxide Dismutase (SOD)LowSignificantly Increased
Catalase ActivityLowSignificantly Increased

Allelopathic Effects

Ononin has also been studied for its allelopathic properties, particularly in agricultural contexts. It has been observed to inhibit root and shoot growth in mustard plants at concentrations as low as 1×104M1\times 10^{-4}M. This suggests that ononin could play a role in natural weed management strategies by suppressing the growth of competing flora .

Properties

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C22H28O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-5,10,13-14,16-17,19-23,25-27H,6-9H2,1H3/t13?,14?,16?,17-,19-,20+,21-,22-/m1/s1

InChI Key

VRBWOAPDXHDWTQ-IRDFEOSRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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